REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:9][CH2:10]Br.[NH2:12][CH2:13][CH2:14][OH:15]>CC(O)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:9][CH2:10][NH:12][CH2:13][CH2:14][OH:15]
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Name
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|
Quantity
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5.66 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC=C1)OCCBr
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Name
|
|
Quantity
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12.3 g
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Type
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reactant
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Smiles
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NCCO
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CC(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After heating overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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WASH
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Details
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washed with saturated aqueous sodium bicarbonate solution and water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
|
BrC1=C(OCCNCCO)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |